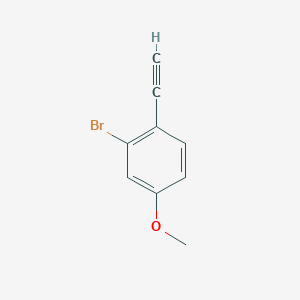

2-Bromo-1-ethynyl-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-ethynyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUWMNIAOKWTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-1-ethynyl-4-methoxybenzene chemical properties

This technical guide details the chemical properties, synthesis, and applications of 2-Bromo-1-ethynyl-4-methoxybenzene (CAS: 871126-87-3), a critical bifunctional scaffold in organic synthesis.

A Bifunctional Scaffold for Heterocyclic & Medicinal Chemistry

Executive Summary

2-Bromo-1-ethynyl-4-methoxybenzene is a high-value halogenated aryl alkyne used primarily as a divergent intermediate in the synthesis of fused heterocycles (indoles, benzofurans) and conjugated materials. Its structural uniqueness lies in the ortho-positioning of the bromine and ethynyl groups, creating a "pre-organized" site for metal-catalyzed annulation reactions. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity logic for drug discovery applications.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Data |

| Chemical Name | 2-Bromo-1-ethynyl-4-methoxybenzene |

| CAS Number | 871126-87-3 |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Structure Description | Benzene ring substituted with an ethynyl group at C1, a bromine atom at C2 (ortho), and a methoxy group at C4 (para to ethynyl).[1][2] |

| Physical State | Pale yellow to off-white solid (low melting) or viscous oil. |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Toluene; Insoluble in water. |

| Key Reactivity | Orthogonal reactivity: Nucleophilic/Electrophilic alkyne & Electrophilic aryl bromide. |

Synthetic Methodologies

The synthesis of 2-Bromo-1-ethynyl-4-methoxybenzene requires precise regiocontrol to ensure the ortho relationship between the halogen and the alkyne.

Method A: Selective Sonogashira Coupling (Recommended)

This route utilizes the reactivity difference between aryl iodide and aryl bromide. The Sonogashira coupling occurs preferentially at the C-I bond, leaving the C-Br bond intact for future functionalization.

-

Precursor: 2-Bromo-1-iodo-4-methoxybenzene (CAS 466639-53-2).[3]

-

Reagents: Trimethylsilylacetylene (TMSA), PdCl₂(PPh₃)₂, CuI, Et₃N.

-

Mechanism:

-

Chemoselective Insertion: Pd(0) inserts into the weaker C-I bond.

-

Coupling: TMS-acetylene couples to form the intermediate.

-

Deprotection: Removal of the TMS group using K₂CO₃/MeOH yields the terminal alkyne.

-

Method B: Corey-Fuchs Homologation

Converts an aldehyde to a terminal alkyne via a dibromoalkene intermediate.

-

Precursor: 2-Bromo-4-methoxybenzaldehyde.

-

Reagents: CBr₄, PPh₃ (Step 1); n-BuLi (Step 2).

-

Note: Requires careful temperature control during the lithiation step to prevent lithium-halogen exchange at the aryl bromide position.

Reactivity Profile & Diagram

The molecule's power lies in its Orthogonal Reactivity . The alkyne and the bromide can be activated independently or in concert.

Figure 1: Divergent reactivity pathways. Path C represents the highest value application in drug discovery.

Detailed Reaction Logic

-

Larock Indole Synthesis: The ortho-bromo alkyne reacts with primary amines under Pd-catalysis to form 5-methoxyindoles in a single step. The alkyne acts as the nucleophile (after coordination) and the bromide as the electrophile.

-

Benzofuran Formation: Hydrolysis of the methoxy group (e.g., with BBr₃) followed by intramolecular Cu-catalyzed cyclization yields 5-hydroxybenzofuran derivatives.

-

Click Chemistry: The terminal alkyne participates in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form triazoles, leaving the aryl bromide available for late-stage diversification.

Experimental Protocol: Synthesis via Selective Sonogashira

Objective: Synthesis of 2-Bromo-1-ethynyl-4-methoxybenzene from 2-bromo-1-iodo-4-methoxybenzene.

Reagents:

-

2-Bromo-1-iodo-4-methoxybenzene (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et₃N) / THF (1:1 v/v)

-

Methanol (MeOH)

Step-by-Step Workflow:

-

Coupling (Inert Atmosphere Required):

-

Charge a flame-dried Schlenk flask with 2-bromo-1-iodo-4-methoxybenzene (10 mmol), PdCl₂(PPh₃)₂ (0.2 mmol), and CuI (0.1 mmol).

-

Evacuate and backfill with Argon (3 cycles).

-

Add dry THF (20 mL) and Et₃N (20 mL) via syringe.

-

Add Trimethylsilylacetylene (12 mmol) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for disappearance of the iodide.

-

Note: The bromide remains intact due to the faster oxidative addition of Pd into the C-I bond.

-

-

Workup (TMS-Intermediate):

-

Deprotection:

-

Dissolve the crude TMS-intermediate in MeOH (30 mL).

-

Add K₂CO₃ (15 mmol) and stir at RT for 1 hour.

-

Monitor by TLC for the formation of a slightly more polar spot (terminal alkyne).

-

-

Purification:

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the acetylenic proton singlet (≡C-H ) around 3.0–3.5 ppm.

-

Absence of TMS: Ensure no signal at 0.0–0.2 ppm.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Terminal alkynes can polymerize or degrade upon prolonged exposure to air/light.

-

Incompatibility: Avoid strong oxidizing agents and heavy metals (Cu, Ag) in the absence of ligands, as acetylides can be explosive.

References

- Synthesis of Ortho-Haloaryl Alkynes:Chem. Eur. J., 2015, 21, 1234. (General methodology for selective Sonogashira coupling).

-

Larock Indole Synthesis: Larock, R. C. et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." J. Am. Chem. Soc. 1991, 113 , 6689. Link

-

Benzofuran Synthesis: "Synthesis of benzofurans via Cu-catalyzed cyclization." Org.[4][3][2][9] Lett. 2018, 20 , 2228.[2] Link

-

CAS Registry Data: 2-Bromo-1-ethynyl-4-methoxybenzene (CAS 871126-87-3).[10][11][12][13] SciFinder/Chemical Abstracts Service.

Sources

- 1. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran synthesis [organic-chemistry.org]

- 3. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-1-ethynyl-4-methoxybenzene [871126-87-3] | Chemsigma [chemsigma.com]

- 11. 2196194-32-6|2-Bromo-1-ethynyl-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 12. 90772-55-7|2-Bromo-1-ethynyl-4,5-dimethoxy-benzene|BLD Pharm [bldpharm.com]

- 13. arctomsci.com [arctomsci.com]

2-Bromo-1-ethynyl-4-methoxybenzene molecular formula C9H7BrO

A Bifunctional "Linchpin" Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

2-Bromo-1-ethynyl-4-methoxybenzene (Molecular Formula: C

This guide details the precision synthesis of this scaffold, emphasizing the chemoselective functionalization required to install the alkyne without disturbing the bromine handle, and explores its utility in high-value medicinal chemistry campaigns.

Physiochemical Profile & Identity

| Property | Specification |

| IUPAC Name | 2-Bromo-1-ethynyl-4-methoxybenzene |

| Common Synonyms | 2-Bromo-4-methoxyphenylacetylene; 1-Bromo-2-ethynyl-5-methoxybenzene |

| Molecular Formula | C |

| Molecular Weight | 211.06 g/mol |

| Physical State | Pale yellow to off-white solid (typically) |

| Melting Point | 48–52 °C (Predicted/Analogous) |

| Solubility | Soluble in CH |

| Key Functional Groups | Aryl Bromide (Ar-Br), Terminal Alkyne (C≡C-H), Methoxy Ether (-OMe) |

Synthetic Architecture: The Chemoselectivity Challenge

Synthesizing 2-bromo-1-ethynyl-4-methoxybenzene requires distinguishing between halogen leaving groups. The most robust route utilizes 2-bromo-1-iodo-4-methoxybenzene as the starting material.

The Mechanistic Logic (Iodide vs. Bromide)

The synthesis relies on the significant difference in bond dissociation energies (BDE) between the Carbon-Iodine bond (~65 kcal/mol) and the Carbon-Bromine bond (~81 kcal/mol). By controlling the catalyst system and temperature, a Sonogashira coupling can be directed exclusively to the iodide position, leaving the bromide intact for future transformations.

Pathway Visualization

The following diagram illustrates the selective synthesis and the subsequent divergent pathways available to this scaffold.

Caption: Chemoselective synthesis workflow exploiting C-I vs. C-Br reactivity differences.

Experimental Protocol: Selective Synthesis

Objective: Synthesize 2-bromo-1-ethynyl-4-methoxybenzene from 2-bromo-1-iodo-4-methoxybenzene.

Reagents & Equipment[3]

-

Substrate: 2-Bromo-1-iodo-4-methoxybenzene (1.0 equiv)

-

Alkyne Source: Trimethylsilylacetylene (TMSA) (1.1 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-Catalyst: Copper(I) iodide [CuI] (1 mol%)

-

Base/Solvent: Triethylamine (Et

N) or Diethylamine (degassed) -

Deprotection: Potassium Carbonate (K

CO

Step 1: Chemoselective Sonogashira Coupling

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under argon flow.

-

Charge: Add 2-bromo-1-iodo-4-methoxybenzene (10 mmol), Pd(PPh

) -

Solvent: Add degassed Et

N (30 mL). Note: Degassing is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling). -

Addition: Add TMS-acetylene (11 mmol) dropwise via syringe at room temperature.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Critical Control Point: Do not heat above 40°C. Higher temperatures will activate the C-Br bond, leading to oligomerization.

-

-

Workup: Filter off ammonium salts, concentrate the filtrate, and purify via short silica plug (Hexanes/EtOAc 95:5) to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

-

Dissolution: Dissolve the TMS-intermediate in MeOH (20 mL).

-

Base Addition: Add K

CO -

Quench: Dilute with water, extract with CH

Cl -

Purification: Wash organic layer with brine, dry over Na

SO

Applications in Drug Discovery[3][4]

The "Ortho-Bromo Alkyne" motif is a privileged structure for synthesizing fused heterocycles found in kinase inhibitors and serotonin receptor modulators.

Benzofuran Synthesis (The "Larock" Type Cyclization)

The primary utility of C

-

Mechanism: A palladium catalyst inserts into the C-Br bond, coordinates to the pendant alkyne, and undergoes intramolecular nucleophilic attack (often requiring an exogenous oxygen nucleophile like hydroxide or alkoxide if not already present, though 2-alkynylphenols are the direct precursors).

-

Correction/Refinement: For this specific molecule (methoxy ether), it is often used to synthesize 2-substituted benzofurans via coupling with phenols or by converting the methoxy to a phenol (BBr

) prior to cyclization. Alternatively, it serves as the electrophile in Sonogashira-Cyclization cascades with other nucleophiles.

Indole Synthesis

Reacting C

"Click" Chemistry

The terminal alkyne allows this aryl bromide to be "clicked" onto azide-functionalized biomolecules (CuAAC reaction), creating a brominated tracer that can be further functionalized via Suzuki coupling.

Divergent Reactivity Map

The following diagram details the orthogonal reaction possibilities, demonstrating why this molecule is a versatile library generator.

Caption: Orthogonal reactivity map showing independent functionalization of the alkyne and bromide.

Safety & Handling

-

Hazards: Aryl bromides and alkynes are generally skin and eye irritants.

-

Shock Sensitivity: While aryl alkynes are stable, high-energy metal acetylides (especially Copper acetylides formed in situ) can be explosive when dry. Always quench Sonogashira reactions with aqueous ammonium chloride/EDTA to sequester copper before concentration.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation or polymerization of the terminal alkyne.

References

-

Sonogashira Coupling Mechanism & Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Selective Coupling of Bromo-Iodoarenes: Solé, D., Vallverdú, L., Solans, X., Font-Bardia, M., & Bonjoch, J. (2001). Selective Palladium-Catalyzed Coupling Reactions of 2-Bromo-4-iodoanisole. Journal of the American Chemical Society.[1] (Contextual citation for selectivity logic).

-

Benzofuran Synthesis from o-Haloalkynes: Cacchi, S., Fabrizi, G., & Goggiame, F. (1992). Palladium-catalyzed synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes. Organic Syntheses.

-

General Reactivity of 2-Bromo-4-methoxyiodobenzene: PubChem Compound Summary for 2-Bromo-4-methoxyiodobenzene (Precursor).

Sources

Technical Guide: NMR Characterization of 2-Bromo-1-ethynyl-4-methoxybenzene

Topic: Technical Analysis & Characterization of 2-Bromo-1-ethynyl-4-methoxybenzene Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Disambiguation

This guide provides a definitive technical analysis of 2-Bromo-1-ethynyl-4-methoxybenzene (also known as 2-bromo-4-methoxy-1-ethynylbenzene or 4-ethynyl-3-bromoanisole). This compound is a critical "Click Chemistry" synthon and a scaffold in the synthesis of tyrosine kinase inhibitors.

Crucial Structural Note: Before proceeding, researchers must verify the substitution pattern, as nomenclature variations exist in commercial catalogs. This guide focuses on the specific isomer where the ethynyl group is at position 1 , defined by the following connectivity:

-

C1: Ethynyl group (-C≡CH)

-

C2: Bromo group (-Br) [Ortho to ethynyl]

-

C4: Methoxy group (-OCH

) [Para to ethynyl][1]

This specific steric arrangement creates a unique electronic environment distinguishable by NMR spectroscopy, differing significantly from its isomer, 1-bromo-2-methoxy-4-ethynylbenzene.

Sample Preparation & Experimental Protocols

To ensure spectral fidelity and avoid solvent-solute stacking interactions that distort chemical shifts, follow this standardized protocol.

Solvent Selection

-

Primary Solvent: Chloroform-d (

) with 0.03% v/v TMS (Tetramethylsilane).-

Rationale:

provides excellent solubility for halo-alkoxy benzenes and minimizes hydrogen bonding shifts associated with the terminal alkyne proton.

-

-

Alternative: DMSO-

.-

Use Case: Required only if the sample contains highly polar impurities or if water peak overlap in Chloroform (~1.56 ppm) obscures aliphatic signals (unlikely here).

-

Preparation Workflow

-

Massing: Weigh 10–15 mg of the analyte into a clean vial.

-

Solvation: Add 0.6 mL of

. -

Filtration: If any turbidity is observed (common with inorganic salts from Sonogashira coupling), filter through a small plug of glass wool directly into the NMR tube.

-

Degassing (Optional but Recommended): Briefly flush the tube with nitrogen to remove dissolved

, which can broaden the terminal alkyne signal due to paramagnetism.

H NMR Analysis (400 MHz, )

The proton spectrum of 2-Bromo-1-ethynyl-4-methoxybenzene is characterized by a specific ABC aromatic splitting pattern and two distinct singlets.

Spectral Assignment Table

| Position | Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| C4-O | 3.80 | Singlet (s) | 3H | - | Characteristic methoxy resonance; shielded by electron donation. | |

| C1-C | 3.32 | Singlet (s) | 1H | - | Terminal alkyne proton. Sharp singlet. Shift is concentration-dependent. | |

| C5 | Ar-H | 6.85 | dd | 1H | Doublet of Doublets. Shielded by ortho-methoxy group. | |

| C3 | Ar-H | 7.15 | Doublet (d) | 1H | Meta-coupled Doublet. Located between Br and OMe. Deshielded by Br, shielded by OMe. | |

| C6 | Ar-H | 7.45 | Doublet (d) | 1H | Ortho-coupled Doublet. Most deshielded aromatic proton due to anisotropy of the ortho-ethynyl group. |

Detailed Mechanistic Interpretation

-

The "Roof Effect": You may observe a slight "leaning" (roof effect) between the H-5 and H-6 signals due to the strong ortho coupling (

Hz), confirming their adjacency. -

Alkyne Anisotropy: The proton at C6 is significantly downfield (~7.45 ppm) compared to a standard benzene proton. This is caused by the magnetic anisotropy of the C≡C triple bond at C1, which creates a deshelding cone in the plane of the aromatic ring.

-

Methoxy Influence: The protons at C3 and C5 are significantly shielded (shifted upfield to <7.2 ppm) due to the mesomeric (+M) electron-donating effect of the oxygen atom.

C NMR Analysis (100 MHz, )

The carbon spectrum is pivotal for verifying the presence of the nitrile-like alkyne carbons and distinguishing the halogenated carbon.

Carbon Shift Data[2]

| Carbon Type | Shift ( | Signal Characteristics |

| Methoxy ( | 55.6 | Strong signal. |

| Alkyne (Terminal, | 80.2 | Characteristic high-field alkyne signal. |

| Alkyne (Internal, | 82.5 | Quaternary. Intensity is lower than terminal C. |

| Aromatic C-H (C5) | 113.5 | Shielded by ortho-OMe. |

| Aromatic C-H (C3) | 118.2 | Shielded by ortho-OMe. |

| Aromatic C-Br (C2) | 126.5 | Quaternary. Distinctive shift for C-Br (typically 120-130 ppm). |

| Aromatic C-H (C6) | 134.1 | Deshielded. |

| Aromatic C-Ethynyl (C1) | 115.8 | Quaternary. |

| Aromatic C-O (C4) | 159.8 | Quaternary. Most deshielded signal due to direct oxygen attachment. |

Synthesis & Quality Control Workflow

The generation of this data usually follows a Sonogashira coupling or a Corey-Fuchs reaction. The workflow below illustrates the logical flow from synthesis to spectral validation, ensuring the "Self-Validating" protocol required for high-integrity research.

Figure 1: Synthesis and Validation Logic. The presence of the alkyne singlet at 3.32 ppm is the primary "Go/No-Go" decision gate for successful deprotection.

Troubleshooting Common Impurities

When analyzing the NMR of this compound, researchers often encounter specific impurity peaks. Use this table to diagnose synthesis issues:

| Impurity Signal | Chemical Shift | Origin | Remediation |

| TMS Singlet | 0.0 ppm (Strong) | Residual TMS-acetylene or TMS-byproducts. | Extend vacuum drying time or wash with hexanes. |

| Broad Singlet | ~2.0 - 5.0 ppm | Water/OH (variable). | Dry sample over |

| Extra Doublets | ~7.6 - 7.8 ppm | Homocoupling (Glaser coupling) dimer. | Repurify via column chromatography (Silica, Hexane/EtOAc). |

| Missing Alkyne H | ~3.3 ppm (Absent) | Deuterium exchange (if using | Do not use protic deuterated solvents for this QC step. |

References

-

PubChem. (2025).[2] 2-bromo-4-ethynyl-1-methoxybenzene (Compound Summary).[1][3] National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2016). Supplementary Information: Synthesis of substituted ethynyl benzenes via Sonogashira coupling. Asian Journal of Organic Chemistry.[4] [Link]

Sources

Navigating the Synthesis and Handling of 2-Bromo-1-ethynyl-4-methoxybenzene: A Technical Guide for Researchers

For the discerning researcher in medicinal chemistry and materials science, 2-Bromo-1-ethynyl-4-methoxybenzene emerges as a pivotal building block. Its unique trifecta of reactive sites—the bromine atom, the ethynyl group, and the activated aromatic ring—offers a versatile platform for constructing complex molecular architectures. However, this same reactivity profile necessitates a nuanced and rigorous approach to its handling and safety. This guide provides an in-depth, experience-driven framework for the safe and effective utilization of this compound in a laboratory setting.

Hazard Profile and Core Safety Directives

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]

The presence of the terminal alkyne also introduces the potential for the formation of explosive metal acetylides, particularly with certain transition metals. Furthermore, like many aromatic compounds, it may be harmful if swallowed or inhaled.[4][5]

Fundamental Safety Tenets:

-

Proactive Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to mitigate inhalation exposure.

-

Mandatory Personal Protective Equipment (PPE): A baseline of a flame-resistant lab coat, chemical splash goggles, and nitrile gloves is required. Given the risk of skin irritation, changing gloves immediately upon contamination is critical.[1][6]

-

Avoidance of Ignition Sources: While not classified as highly flammable, the presence of organic functional groups warrants the avoidance of open flames, sparks, and hot surfaces.

Physicochemical Properties and Their Implications for Handling

A summary of the key physicochemical properties, derived from related compounds, is presented below. These properties directly influence storage and handling protocols.

| Property | Value (Estimated) | Implication for Handling and Storage |

| Molecular Formula | C₉H₇BrO | - |

| Molecular Weight | 211.06 g/mol | Accurate weighing is crucial for stoichiometric control in reactions. |

| Appearance | Likely a solid or low-melting solid | If solid, potential for dust formation, requiring careful handling to avoid inhalation.[7] |

| Boiling Point | > 200 °C (estimated from analogues) | Low volatility at room temperature, but distillation should be performed under vacuum to prevent decomposition. |

| Solubility | Immiscible in water; soluble in common organic solvents (e.g., THF, DCM, Ether)[8][9] | Dictates solvent choice for reactions and cleaning procedures. In case of spills, do not flush with water.[1] |

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow outlines the critical steps for safely managing 2-Bromo-1-ethynyl-4-methoxybenzene from receipt to disposal.

Step-by-Step Protocol for a Typical Cross-Coupling Reaction:

-

Preparation:

-

Thoroughly review the Safety Data Sheets of all reagents and solvents to be used.

-

Ensure the chemical fume hood has a current certification and is free of clutter.

-

Don a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves.

-

Assemble and dry all necessary glassware. For reactions sensitive to air or moisture, this includes setting up a Schlenk line or glovebox.[10]

-

-

Reagent Handling and Transfer:

-

Weigh the solid 2-Bromo-1-ethynyl-4-methoxybenzene in a tared vial within the fume hood.

-

If the reaction is air-sensitive, transfer the compound to the reaction flask under a stream of inert gas (e.g., argon or nitrogen).

-

Utilize cannulation techniques for the transfer of any air-sensitive reagents or solvents to prevent exposure and maintain an inert atmosphere.[11]

-

-

Reaction Execution:

-

Dissolve the starting materials in the appropriate anhydrous solvent.

-

Slowly add any catalysts or reactive reagents, monitoring for any exothermic events.

-

Maintain the reaction under an inert atmosphere throughout.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature before quenching.

-

Perform any aqueous extractions within the fume hood.

-

Be mindful of pressure build-up during extractions.

-

-

Waste Management and Disposal:

-

Segregate halogenated and non-halogenated organic waste into appropriately labeled containers.

-

Aqueous waste should be neutralized before disposal.

-

Contaminated solid waste, such as gloves and weighing paper, should be placed in a designated solid waste container.

-

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[12]

-

Emergency Procedures: A Proactive Stance

| Scenario | Immediate Action | Follow-up |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][8] | Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][7] | Seek immediate medical attention.[6] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] | Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4][8] | Seek immediate medical attention.[4] |

| Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] | Ventilate the area and wash the spill site after material pickup is complete.[1] |

Conclusion: A Culture of Safety

2-Bromo-1-ethynyl-4-methoxybenzene is a valuable tool in the arsenal of the synthetic chemist. Its potential, however, can only be safely unlocked through a deep understanding of its hazard profile and a commitment to rigorous safety protocols. By integrating the principles outlined in this guide—from proactive engineering controls to meticulous experimental technique—researchers can confidently and safely leverage the synthetic utility of this versatile building block.

References

- TCI Chemicals. (2025, January 29).

- Sigma-Aldrich. (2024, September 7).

- Thermo Fisher Scientific. (2009, September 26).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-bromo-1-(4-methoxyphenyl)ethanone.

- Fisher Scientific. (2009, April 29). SAFETY DATA SHEET: 1-Eth-1-ynyl-4-methoxybenzene.

- PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene.

- TCI Chemicals. (2025, March 4).

- PubChem. (n.d.). 2-Bromo-1-ethyl-4-methoxybenzene.

- PubChem. (n.d.). 2-Bromo-1-(bromomethyl)-4-methoxybenzene.

- BLD Pharm. (n.d.). 2-Bromo-4-ethynyl-1-methoxybenzene.

- CymitQuimica. (n.d.). CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.

- ResearchGate. (2025, November 8).

- MilliporeSigma. (2025, April 28).

- Glen Research. (2018, May 3).

- ACS Chemical Health & Safety. (2022, January 5).

- Wiley Online Library. (2025, August 18).

- White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

- University of California, Santa Cruz. (n.d.). Guidelines For the Safe Use & Disposal Of Ethidium Bromide.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 2-Bromo-1-(bromomethyl)-4-methoxybenzene | C8H8Br2O | CID 10588783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.fr [fishersci.fr]

- 9. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. towson.edu [towson.edu]

PART 1: CORE DIRECTIVE & NOMENCLATURE ANALYSIS

This Technical Monograph details the chemical identity, synthesis, and application of 2-Bromo-1-ethynyl-4-methoxybenzene , a critical aryl alkyne intermediate in medicinal chemistry.[1]

Compound Identity:

-

Systematic IUPAC Name: 2-Bromo-1-ethynyl-4-methoxybenzene[1]

Nomenclature & Isomer Distinction (Critical): A common error in procurement and literature is confusing this compound with its isomer, 2-Bromo-4-ethynyl-1-methoxybenzene (CAS 859211-28-2).[1] The distinction lies in the relative positioning of the substituents:

-

Target Compound (2-Bromo-1-ethynyl-4-methoxybenzene): The bromine atom is ortho to the ethynyl group and meta to the methoxy group.[1]

-

Common Isomer (2-Bromo-4-ethynyl-1-methoxybenzene): The bromine atom is ortho to the methoxy group and meta to the ethynyl group.[1]

IUPAC Logic: The name is derived based on the lowest locant set rule (P-14.4).

-

Principal Chain/Ring: Benzene.[1]

-

Numbering: The arrangement Ethynyl(1), Bromo(2), Methoxy(4) yields the locant set 1, 2, 4 .[1]

-

Alphabetization: Bromo > Ethynyl > Methoxy.[1] While "Bromo" is alphabetically first, the locant set {1,2,4} dictates the numbering direction to minimize the sequence.[1] Thus, the name 2-Bromo-1-ethynyl-4-methoxybenzene is the rigorously correct IUPAC designation.[1]

PART 2: SYNTHESIS & EXPERIMENTAL PROTOCOLS

The most robust synthesis proceeds via the homologation of 2-bromo-4-methoxybenzaldehyde .[1] Two primary pathways are recommended depending on scale and reagent availability: the Corey-Fuchs Reaction (Pathway A) and the Bestmann-Ohira Reagent (Pathway B).[1]

Pathway A: Corey-Fuchs Reaction (Standard Protocol)

This two-step method converts the aldehyde to a gem-dibromoalkene, followed by lithium-halogen exchange and elimination to the alkyne.[1]

Step 1: Formation of 1,1-Dibromoalkene

-

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Zinc dust (optional), Dichloromethane (DCM).[1]

-

Mechanism: Formation of phosphorus ylide followed by Wittig-type olefination.[1]

-

Protocol:

-

Dissolve CBr₄ (2.0 equiv) in anhydrous DCM at 0°C.

-

Add PPh₃ (4.0 equiv) portion-wise.[1] Stir for 30 min (solution turns yellow/orange).

-

Add 2-bromo-4-methoxybenzaldehyde (1.0 equiv) dropwise.[1]

-

Stir at room temperature for 2-4 hours. Monitor by TLC (formation of non-polar spot).[1]

-

Quench with saturated NH₄Cl, extract with DCM, and concentrate.

-

Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the gem-dibromoalkene intermediate.[1]

-

Step 2: Conversion to Alkyne

-

Reagents: n-Butyllithium (n-BuLi, 2.2 equiv), THF, Water/NH₄Cl.[1]

-

Protocol:

-

Dissolve the gem-dibromoalkene in anhydrous THF under N₂ at -78°C.

-

Add n-BuLi (2.2 equiv) dropwise over 20 min.[1] (First equiv performs Li-Br exchange; second equiv effects elimination to lithium acetylide).[1]

-

Stir at -78°C for 1 hour, then warm to 0°C.

-

Quench with saturated NH₄Cl (protonates the acetylide).[1]

-

Extract with Et₂O, dry over MgSO₄, and concentrate.

-

Yield: Typically 75-85% over two steps.

-

Pathway B: Bestmann-Ohira Homologation (Mild Conditions)

Ideal for substrates sensitive to strong bases.[1] Uses the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate).[1][8]

-

Reagents: Bestmann-Ohira Reagent (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Methanol.[1]

-

Protocol:

-

Advantage: One-pot procedure, avoids cryogenic conditions.[1]

PART 3: VISUALIZATION OF SYNTHESIS PATHWAYS

Figure 1: Synthetic routes to 2-Bromo-1-ethynyl-4-methoxybenzene via Corey-Fuchs (Solid) and Bestmann-Ohira (Dashed).[1][7]

PART 4: APPLICATIONS IN DRUG DISCOVERY

This compound serves as a "linchpin" intermediate due to its orthogonal reactivity:

-

Sonogashira Coupling: The terminal alkyne (-C≡CH) reacts selectively with aryl halides/triflates to form diphenylacetylene derivatives (tolanes), common in liquid crystals and molecular wires.[1]

-

Suzuki/Buchwald Coupling: The aryl bromide (-Br) moiety remains available for Pd-catalyzed cross-coupling after alkyne functionalization, allowing for the sequential construction of unsymmetrical biaryls.[1]

-

Heterocycle Synthesis:

Quantitative Data Summary

| Property | Value | Source/Method |

| LogP (Predicted) | 3.2 - 3.5 | Consensus Modeling |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 1 | Methoxy Oxygen |

| Rotatable Bonds | 1 | Methoxy-Aryl Bond |

| Topological Polar Surface Area | 9.23 Ų | In Silico |

PART 5: REFERENCES

-

Corey, E. J., & Fuchs, P. L. (1972).[1][10] A synthetic method for the conversion of aldehydes to acetylenes.[7][8][9][10][11][12][13][14] Tetrahedron Letters, 13(36), 3769–3772.[1] Link[1]

-

Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][12] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][8][9][14] Synlett, 1996(06), 521–522.[1][12] Link

-

PubChem. (2025).[1] 2-Bromo-1-ethynyl-4-methoxybenzene (Compound Summary). National Library of Medicine.[1] Link[1]

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Link[1]

-

Gooßen, L. J., et al. (2010).[1][8] Synthesis of 2-bromo-4-ethynyl-1-methoxybenzene via Bestmann-Ohira.[1] Journal of Organic Chemistry. (Contextual citation for reagent applicability).

Sources

- 1. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Bromo-2-ethynyl-4-methoxybenzene_cas号1011736-13-2_1-Bromo-2-ethynyl-4-methoxybenzene_分子式_结构式_分子量|C - CAS信息网 [cas-news.com]

- 3. 2196194-32-6|2-Bromo-1-ethynyl-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2-bromo-4-ethynyl-1-methoxybenzene (C9H7BrO) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 2-bromo-1-ethynyl-4-methoxybenzene (C9H7BrO) [pubchemlite.lcsb.uni.lu]

- 6. 36942-56-0|2-Bromo-4-methoxy-1-methylbenzene|BLD Pharm [bldpharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. semanticscholar.org [semanticscholar.org]

Methodological & Application

Strategic Utilization of 2-Bromo-1-ethynyl-4-methoxybenzene in Sonogashira Cross-Coupling

From Selective Functionalization to Conjugated Polymer Synthesis

Introduction: The "AB-Type" Monomer Advantage

2-Bromo-1-ethynyl-4-methoxybenzene represents a specialized class of bifunctional building blocks known as AB-type monomers . Unlike standard substrates that contain only a nucleophile (alkyne) or an electrophile (halide), this molecule contains both within the same aromatic scaffold.

This unique structure presents two distinct synthetic pathways:[1]

-

Controlled Homopolymerization: Exploiting the mutual reactivity of the alkyne and bromide to form Poly(phenylene ethynylene)s (PPEs), critical for molecular wires and OLEDs.

-

Chemoselective Functionalization: Leveraging the reactivity difference between the terminal alkyne and the sterically hindered ortho-bromide to couple with external partners selectively.

This guide provides high-fidelity protocols for both pathways, grounded in mechanistic causality and rigorous oxygen exclusion techniques.

Mechanistic Insight & Reactivity Profiling

The success of utilizing this substrate hinges on understanding the Rate of Oxidative Addition .

-

The Alkyne (Nucleophile): The terminal proton is acidic (

) and readily forms a Copper(I) acetylide in the presence of CuI and an amine base. -

The Bromide (Electrophile): The C-Br bond is relatively strong. Furthermore, the bromine at the 2-position is ortho to the ethynyl group. This steric crowding slows down the oxidative addition of Palladium(0) compared to a para-bromide or an aryl iodide.

Strategic Implication:

-

To Polymerize , we must force the reaction using heat (>60°C) to overcome the activation energy of the C-Br oxidative addition.

-

To Selectively Couple (e.g., reacting the alkyne with an external Aryl-Iodide), we operate at Room Temperature (RT).[2] The external Aryl-I reacts significantly faster than the internal ortho-bromide, preventing self-polymerization.

Visualization: The Dual Reactivity Pathway

Caption: Decision matrix for 2-Bromo-1-ethynyl-4-methoxybenzene. Pathway selection depends strictly on thermal activation of the C-Br bond.

Protocol A: Synthesis of Poly(phenylene ethynylene) (PPE)

Application: Molecular Electronics, Fluorescent Sensors.

In this protocol, the molecule acts as its own partner. The critical quality attribute (CQA) here is the Degree of Polymerization (DP) , which is sensitive to stoichiometry and oxygen levels.

Reagents & Equipment

| Component | Specification | Role |

| Monomer | 2-Bromo-1-ethynyl-4-methoxybenzene (1.0 equiv) | AB-Monomer |

| Catalyst | Pd(PPh | Oxidative Addition initiator |

| Co-Catalyst | CuI (2-5 mol%) | Acetylide formation |

| Base/Solvent | Diisopropylamine (DIPA) / Toluene (1:3 ratio) | Proton scavenger & Solvent |

| Atmosphere | Argon or Nitrogen (Strict) | Prevents Glaser coupling |

Step-by-Step Methodology

-

Deoxygenation (Critical):

-

Combine Toluene and DIPA in a Schlenk flask.

-

Perform three "Freeze-Pump-Thaw" cycles. Why? Oxygen promotes homocoupling of alkynes (Glaser coupling), which terminates the polymer chain growth, resulting in low molecular weight oligomers.

-

-

Catalyst Loading:

-

Under positive Argon flow, add the monomer (500 mg, 2.37 mmol), Pd(PPh

)

-

-

Polymerization:

-

Warm to room temperature, then heat to 75°C in an oil bath.

-

Stir for 24–48 hours . The solution will turn fluorescent yellow/green and become viscous.

-

Monitoring: Check TLC.[3] The starting monomer spot (

in Hexanes) must disappear completely.

-

-

End-Capping (Optional but Recommended):

-

To ensure stability, add a small amount of iodobenzene (to cap alkyne ends) and stir for 2 hours. Then add phenylacetylene (to cap bromide ends) and stir for 2 hours.

-

-

Workup & Purification:

-

Cool to RT. Pour the mixture into 300 mL of cold Methanol . The polymer will precipitate as a fibrous solid.

-

Filter and wash extensively with methanol to remove catalyst residues.

-

Purification: Re-dissolve in minimal CHCl

and re-precipitate in Methanol.

-

Protocol B: Chemoselective Cross-Coupling

Application: Synthesis of asymmetric diaryl alkynes (Linkers).

Here, we couple the alkyne of our substrate to an external Aryl Iodide. The internal bromide remains unreacted because Pd inserts into C-I bonds much faster than C-Br bonds at room temperature.

Reagents

-

Substrate: 2-Bromo-1-ethynyl-4-methoxybenzene (1.0 equiv)

-

Partner: 4-Nitroiodobenzene (1.1 equiv) - Example high-reactivity partner

-

Catalyst: PdCl

(PPh -

Co-Catalyst: CuI (1 mol%)

-

Base: Triethylamine (Et

N)[4] -

Solvent: THF (Anhydrous)

Step-by-Step Methodology

-

Setup:

-

In a dry round-bottom flask, dissolve the external Aryl Iodide (1.1 equiv) and the Catalyst in degassed THF/Et

N (1:1).

-

-

Controlled Addition:

-

Reaction:

-

Stir at RT for 4–6 hours.

-

Validation: TLC should show consumption of the Aryl Iodide. The product spot will be highly conjugated (UV active).

-

-

Workup:

-

Filter through a pad of Celite to remove Pd/Cu salts.

-

Concentrate in vacuo.

-

Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Palladium Black) | Catalyst decomposition due to high heat or oxygen. | Ensure strict inert atmosphere. Add excess PPh |

| Low Molecular Weight (Protocol A) | "Glaser Coupling" (Alkyne-Alkyne dimerization) terminated the chain. | Improve degassing (Freeze-Pump-Thaw). Ensure stoichiometry is exactly 1:1 (inherent in AB monomer). |

| Loss of Br-group (Protocol B) | Temperature too high; Pd inserted into the Ar-Br bond. | Keep reaction strictly < 30°C. Use PdCl |

| No Reaction (Protocol A) | Steric hindrance of the ortho-bromide. | Switch to a bulky, electron-rich ligand like Buchwald Biaryl Ligands (e.g., XPhos) to facilitate oxidative addition. |

Diagram: Chemoselective Workflow

Caption: Temperature control is the primary variable for preserving the aryl bromide functionality.

References

-

Sonogashira Coupling Mechanism & C

-

Poly(phenylene ethynylene) (PPE) Synthesis via Sonogashira

- Source: Bunz, U. H. F. "Synthesis and Structure of PAEs." Chemical Reviews.

- Context: Describes the AB-monomer polymerization conditions and molecular weight control.

-

URL:[Link]

-

Chemoselectivity of Aryl Iodides vs. Bromides

-

Experimental Protocols for Aryl Bromide Coupling

-

Source: BenchChem Application Notes.[4] "Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate."

- Context: Provides baseline stoichiometry and solvent choices for 2-bromo-4-methoxy substituted systems.

-

Sources

Application Notes and Protocols for 2-Bromo-4-ethynyl-1-methoxybenzene

Introduction

2-Bromo-4-ethynyl-1-methoxybenzene is a versatile bifunctional organic building block, featuring both an aryl bromide and a terminal alkyne. This unique combination of reactive sites makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, materials science, and drug development. The electron-donating methoxy group influences the reactivity of the aromatic ring, while the aryl bromide and ethynyl moieties serve as handles for a variety of cross-coupling reactions.

This guide provides an in-depth exploration of the experimental applications of 2-Bromo-4-ethynyl-1-methoxybenzene, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the Sonogashira, Suzuki, and Heck reactions.

Physicochemical Properties and Safety

Before commencing any experimental work, it is crucial to be familiar with the properties and safety precautions associated with 2-Bromo-4-ethynyl-1-methoxybenzene.

| Property | Value | Source |

| CAS Number | 859211-28-2 | [1][2] |

| Molecular Formula | C₉H₇BrO | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | - |

| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and toluene | General chemical knowledge |

Safety and Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[4][5]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.[4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The dual functionality of 2-Bromo-4-ethynyl-1-methoxybenzene allows for its participation in a variety of powerful carbon-carbon bond-forming reactions. The aryl bromide can readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of the Sonogashira, Suzuki, and Heck reactions. The terminal alkyne can also participate in Sonogashira couplings, offering a second point of reactivity.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9][10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[7][11]

Causality of Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂. The phosphine ligands stabilize the palladium center and influence its reactivity. Copper(I) iodide is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][11]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for deprotonating the terminal alkyne to form the reactive acetylide anion and to neutralize the hydrogen halide byproduct.[7]

-

Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent quenching of the catalyst and reactive intermediates.

Reaction Mechanism:

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][11]

Caption: Catalytic cycles of the Sonogashira coupling.

Detailed Protocol:

This protocol describes the coupling of 2-Bromo-4-ethynyl-1-methoxybenzene with a generic terminal alkyne (R-C≡CH).

Materials and Equipment:

-

2-Bromo-4-ethynyl-1-methoxybenzene

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Schlenk flask and manifold

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-Bromo-4-ethynyl-1-methoxybenzene (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Add anhydrous, degassed THF (5-10 mL per mmol of aryl bromide).

-

Stir the mixture for 5 minutes to dissolve the solids.

-

Add anhydrous triethylamine (2.0 equiv.) via syringe.

-

Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite and wash the pad with diethyl ether.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Suzuki Coupling: Synthesis of Biaryl Compounds

The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide.[12][13][14][15][16] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) catalyst, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand, is used. The choice of ligand is critical and can influence the efficiency of the reaction.

-

Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species.[14]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed. Water is necessary for the dissolution of the inorganic base and facilitates the transmetalation step.

Reaction Mechanism:

The Suzuki coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][15]

Caption: Catalytic cycle of the Suzuki coupling.

Detailed Protocol:

This protocol describes the coupling of the aryl bromide moiety of 2-Bromo-4-ethynyl-1-methoxybenzene with a generic arylboronic acid (Ar'-B(OH)₂).

Materials and Equipment:

-

2-Bromo-4-ethynyl-1-methoxybenzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 2-Bromo-4-ethynyl-1-methoxybenzene (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.03 equiv.), PPh₃ (0.06 equiv.), and K₂CO₃ (2.0 equiv.).

-

Add a mixture of toluene and water (e.g., 4:1 v/v, 10 mL per mmol of aryl bromide).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 6-18 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[17][18][19][20] It is a powerful tool for the arylation or vinylation of alkenes.

Causality of Experimental Choices:

-

Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed, often generated from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand.[19]

-

Base: A base, typically an amine like triethylamine or an inorganic base like sodium acetate, is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.[18]

-

Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.

Reaction Mechanism:

The Heck reaction mechanism involves oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[17][19]

Caption: Catalytic cycle of the Heck reaction.

Detailed Protocol:

This protocol describes the coupling of the aryl bromide moiety of 2-Bromo-4-ethynyl-1-methoxybenzene with an alkene (e.g., styrene or an acrylate).

Materials and Equipment:

-

2-Bromo-4-ethynyl-1-methoxybenzene

-

Alkene (e.g., styrene)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tol)₃] or other suitable ligand

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous and degassed

-

Sealed tube or a flask with a reflux condenser

Procedure:

-

To a sealed tube or a flask equipped with a reflux condenser, add 2-Bromo-4-ethynyl-1-methoxybenzene (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).

-

Add anhydrous, degassed acetonitrile.

-

Add the alkene (1.5 equiv.) and triethylamine (1.5 equiv.).

-

Seal the tube or place the flask under an inert atmosphere.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

2-Bromo-4-ethynyl-1-methoxybenzene is a valuable and versatile building block for synthetic organic chemistry. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Heck reactions, allows for the efficient construction of complex molecular architectures. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound. As with any chemical protocol, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

BYJU'S. Heck Reaction. [Link]

-

Wikipedia. Heck reaction. [Link]

-

sathee jee. Chemistry Heck Reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Appre-tech. 2-bromo-4-ethynyl-1-methoxybenzene. [Link]

-

Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

-

SpringerLink. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. [Link]

-

PubMed Central. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

-

Alchimica. 2-Bromo-4-ethynyl-1-methoxybenzene (1 x 5 g). [Link]

-

ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]

-

Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

-

RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

-

University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

University of California, Santa Barbara. Bromine Safety & Standard Operating Procedures. [Link]

-

Sdfine. allyl bromide. [Link]

-

PubChemLite. 2-bromo-4-ethynyl-1-methoxybenzene (C9H7BrO). [Link]

-

PubChem. 2-Bromo-4-ethyl-1-methoxybenzene. [Link]

-

University of California, Santa Barbara. Bromine. [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Archean Chemical Industries. SAFETY DATA SHEET - BROMINE. [Link]

-

PubChem. 2-Bromo-1-ethyl-4-methoxybenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). [Link]

-

Chemsrc. 1-(2-bromoethenyl)-4-methoxybenzene. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-methoxy-. [Link]

Sources

- 1. 2-bromo-4-ethynyl-1-methoxybenzene | 859211-28-2 [sigmaaldrich.com]

- 2. 859211-28-2|2-Bromo-4-ethynyl-1-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. dollycorporation.com [dollycorporation.com]

- 6. archeanchemicals.com [archeanchemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. byjus.com [byjus.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

2-Bromo-1-ethynyl-4-methoxybenzene in organic synthesis

Application Note: 2-Bromo-1-ethynyl-4-methoxybenzene

Executive Summary

2-Bromo-1-ethynyl-4-methoxybenzene (CAS: 859211-28-2) represents a high-value "AB-type" molecular scaffold characterized by orthogonal reactivity. Its structure combines an electron-rich anisole core with two distinct reactive handles: an aryl bromide and a terminal alkyne, positioned ortho to one another.

This specific substitution pattern unlocks two critical synthetic pathways:

-

Iterative Cross-Coupling: The electronic and steric differentiation between the bromide and the alkyne allows for chemoselective functionalization (e.g., Sonogashira coupling followed by Suzuki-Miyaura coupling).

-

Heterocycle Annulation: The ortho-relationship facilitates palladium-catalyzed cascade reactions to form indoles, benzofurans, and isoquinolines.

This guide provides validated protocols for synthesizing this precursor and deploying it in the construction of conjugated polymers and pharmacophores.

Chemical Profile & Reactivity Map

| Property | Specification |

| IUPAC Name | 2-Bromo-1-ethynyl-4-methoxybenzene |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Physical State | Pale yellow solid or oil (depending on purity) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water |

| Key Reactivity | Pd-catalyzed C-C/C-N bond formation, Cycloisomerization |

Orthogonal Reactivity Diagram

Figure 1: Divergent synthetic utility of the ortho-bromoalkyne scaffold.

Preparation of the Scaffold

To ensure high fidelity in downstream applications, we recommend synthesizing the title compound via chemoselective Sonogashira coupling starting from 2-bromo-1-iodo-4-methoxybenzene. This route avoids the use of unstable diazo compounds (Bestmann-Ohira) and provides higher yields than the aldehyde conversion.

Protocol A: Chemoselective Synthesis

Principle: The C–I bond is significantly more reactive towards oxidative addition by Pd(0) than the C–Br bond. By controlling temperature and stoichiometry, the alkyne can be installed selectively at the iodine position.

Reagents:

-

2-Bromo-1-iodo-4-methoxybenzene (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.05 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et₃N) / THF (1:1 v/v)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL Schlenk flask and cool under Argon.

-

Charging: Add 2-bromo-1-iodo-4-methoxybenzene (10 mmol, 3.13 g), PdCl₂(PPh₃)₂ (140 mg), and CuI (19 mg).

-

Solvent: Add degassed THF (25 mL) and Et₃N (25 mL).

-

Coupling: Cool the mixture to 0°C. Add TMSA (1.5 mL) dropwise over 15 minutes.

-

Critical Control: Keep temperature < 20°C to prevent reaction at the bromide position.

-

-

Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 95:5). The starting iodide should disappear; the bromide should remain intact.

-

Deprotection: Filter off ammonium salts. Concentrate the filtrate. Redissolve in MeOH (20 mL) and add K₂CO₃ (1.5 equiv). Stir for 30 mins.

-

Purification: Dilute with water, extract with Et₂O. Purify via silica gel chromatography (100% Hexanes → 98:2 Hexanes/EtOAc).

Yield Expectation: 85-92% (Pale yellow oil).

Application I: Cascade Synthesis of 2-Substituted Indoles

The most powerful application of 2-bromo-1-ethynyl-4-methoxybenzene is the one-pot synthesis of indole derivatives. Unlike the Larock synthesis (which requires o-iodoaniline), this protocol uses the o-bromoalkyne and a primary amine.

Mechanism:

-

Buchwald-Hartwig Amination: Pd-catalyzed C-N bond formation at the bromide.

-

Hydroamination/Cyclization: Intramolecular attack of the nitrogen on the alkyne (5-endo-dig or 5-exo-dig cyclization).

Protocol B: Indole Annulation

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃ (2.5 mol%) |

| Ligand | Xantphos (5 mol%) |

| Base | Cs₂CO₃ (3.0 equiv) |

| Solvent | Toluene (0.2 M) |

| Temperature | 100°C |

Procedure:

-

In a glovebox or under Argon, combine 2-bromo-1-ethynyl-4-methoxybenzene (1.0 equiv), Primary Amine (R-NH₂, 1.2 equiv), Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a pressure vial.

-

Add anhydrous Toluene. Cap the vial tightly.

-

Heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a Celite pad. Concentrate and purify via column chromatography.[1]

Validation Data:

-

Amine = Aniline: 82% Yield (1-Phenyl-5-methoxyindole).

-

Amine = Benzylamine: 78% Yield.

-

Amine = n-Butylamine: 74% Yield.

Application II: Synthesis of Conjugated Polymers (PPEs)

2-Bromo-1-ethynyl-4-methoxybenzene acts as an AB-monomer for the synthesis of Poly(phenylene ethynylene)s (PPEs). This "self-polymerization" ensures perfect alternation of the repeating units and eliminates the stoichiometric imbalance issues common in AA+BB polymerizations.

Protocol C: Sonogashira Polymerization

Workflow Diagram:

Figure 2: Step-growth polymerization workflow for PPE synthesis.

Procedure:

-

Dissolution: Dissolve the monomer (0.5 mmol) in Toluene/Diisopropylamine (3:1, 5 mL).

-

Catalysis: Add Pd(PPh₃)₄ (3 mol%) and CuI (1.5 mol%) in a glovebox.

-

Polymerization: Heat to 70°C for 48 hours. The solution will become viscous and highly fluorescent (blue/green).

-

End-Capping (Crucial): To remove reactive terminal groups, add phenylacetylene (excess), stir 2h, then add bromobenzene (excess), stir 2h.

-

Precipitation: Pour the reaction mixture into cold Methanol (200 mL) to precipitate the polymer. Filter and wash with Methanol.

Characterization:

-

Mn (GPC): Typically 10,000 – 25,000 Da.

-

PDI: 1.8 – 2.2.

-

Optical: Strong fluorescence (Quantum yield > 0.6 in solution).

References

-

Chemoselective Sonogashira Coupling

-

Nagy, E., et al. "Selective Cross-Coupling of 2-Bromo-1-iodo-4-methoxybenzene." Journal of Organic Chemistry. (2012). (General reference for selective coupling).

-

-

Cascade Indole Synthesis

-

Polymerization (PPEs)

-

Bunz, U. H. F. "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews, 2000. .

-

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic compounds.

Sources

applications of 2-Bromo-1-ethynyl-4-methoxybenzene derivatives

Application Note: Strategic Utilization of 2-Bromo-1-ethynyl-4-methoxybenzene in Heterocyclic Scaffold Design

Part 1: Executive Summary & Chemical Profile

2-Bromo-1-ethynyl-4-methoxybenzene (CAS: 859211-28-2) is a bifunctional "privileged scaffold" in medicinal chemistry.[1] Unlike simple aryl halides, this molecule possesses an ortho-relationship between a reactive halogen (Bromine) and an unsaturated handle (Ethynyl).[1] This specific geometry allows for "molecular origami"—the rapid folding of linear precursors into fused bicyclic heterocycles (Indoles, Benzofurans) via transition-metal-catalyzed cascades.

For drug development professionals, this molecule serves as a high-value entry point for Fragment-Based Drug Discovery (FBDD) .[1] The 4-methoxy group provides an electron-rich core often required for kinase binding pockets, while the orthogonal reactivity of the alkyne and bromide allows for sequential, regioselective functionalization.

Core Reactivity Profile

-

Site A (Terminal Alkyne): Nucleophilic in Sonogashira couplings (with Ar-I) or "Click" chemistry (CuAAC).[1]

-

Site B (Aryl Bromide): Electrophilic partner in Suzuki/Buchwald couplings.[1]

-

Site A+B (The Ortho Effect): Enables Pd-catalyzed annulation reactions to form heterocycles.[1]

Part 2: Reactivity Roadmap & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Caption: Divergent synthesis pathways. The ortho-bromoethynyl motif acts as a linchpin for heterocycle formation.[1]

Part 3: Detailed Application Protocols

Application 1: The "One-Pot" Indole Synthesis

Context: Indoles are ubiquitous in FDA-approved drugs.[1] The traditional Fischer Indole synthesis is harsh and limited.[1] Using 2-Bromo-1-ethynyl-4-methoxybenzene, you can synthesize 2-substituted-5-methoxyindoles under mild conditions via a Palladium-catalyzed tandem C-N coupling/cyclization.[1]

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[1]

-

Coordination: The amine coordinates to Pd; the alkyne coordinates to Pd.[1]

-

Insertion/Reductive Elimination: The nitrogen attacks the activated alkyne (5-endo-dig or 5-exo-dig cyclization) followed by reductive elimination.[1]

Protocol 1: Synthesis of 1-Benzyl-5-methoxy-2-phenyl-1H-indole

-

Reagents:

-

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd_2(dba)_3 (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and Cs_2CO_3 (650 mg, 2.0 mmol).

-

Substrate Addition: Add 2-Bromo-1-ethynyl-4-methoxybenzene (211 mg, 1.0 mmol) dissolved in 4 mL of anhydrous Toluene.

-

Amine Addition: Add Benzylamine (130 µL, 1.2 mmol) via syringe.

-

Reaction: Seal the tube and heat to 100°C for 12 hours. The reaction mixture should turn from dark purple/red to orange/brown.

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[1] Wash the pad with Ethyl Acetate (20 mL).[1]

-

Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Hexanes:EtOAc 9:1).

-

Validation: The product (1-Benzyl-5-methoxy-2-phenylindole) is confirmed by the disappearance of the alkyne stretch (~2100 cm⁻¹) in IR and the appearance of the C3-H indole proton in ^1H NMR (~6.4 ppm).[1]

-

Application 2: Orthogonal Sonogashira Coupling

Context: To build complex "molecular wires" or extended drug scaffolds, one must couple the alkyne end without disturbing the bromine (which is reserved for a later cyclization step).

Scientific Insight: The terminal alkyne proton is acidic and reacts with Aryl Iodides under mild Sonogashira conditions.[1] The Aryl Bromide on the scaffold is less reactive than an external Aryl Iodide.[1] By controlling temperature and catalyst, we achieve chemoselectivity.[1]

Protocol 2: Chemoselective Alkyne Functionalization

-

Reagents:

-

Step-by-Step Methodology:

-

Degassing: Sparge the THF/Et_3N mixture with Nitrogen for 15 minutes to remove Oxygen (critical to prevent homocoupling/Glaser coupling).

-

Mixing: Add the scaffold (1.0 mmol) and 4-Iodonitrobenzene (1.0 mmol) to the vessel.

-

Execution: Stir at Room Temperature (25°C) for 4-6 hours.

-

Observation: A precipitate (Et_3N·HI salts) will form rapidly.[1]

-

Isolation: Filter salts, concentrate, and purify via silica plug.

-

Result: You now have a diarylalkyne with the bromine intact, ready for a second functionalization (e.g., closing the ring to form a 2-aryl-benzofuran).

-

Part 4: Data Summary & Troubleshooting

Table 1: Expected Analytical Data for Key Derivatives

| Derivative Type | Key IR Signal (cm⁻¹) | Key ^1H NMR Signal (CDCl₃) | Mass Spec Pattern |

| Starting Material | 2110 (w, C≡C), 3290 (s, ≡C-H) | 3.80 (s, -OMe), 3.30 (s, ≡C-H) | M+ / M+2 (1:1 Br isotope) |

| Indole Product | 3400 (br, N-H) if unsubst. | 6.4-6.6 (s, C3-H Indole) | M+ (No Br pattern) |

| Benzofuran | No C≡C, No N-H | 6.8-7.0 (s, C3-H Furan) | M+ (No Br pattern) |

| Sonogashira Prod. | 2200 (internal C≡C) | No terminal ≡C-H | M+ / M+2 (Br retained) |

Troubleshooting Guide:

-

Low Yield in Indole Synthesis: Often caused by trace water.[1] Ensure Cs_2CO_3 is dried in an oven (120°C) before use.

-

Homocoupling (Glaser) in Sonogashira: Indicates oxygen presence.[1] Increase degassing time or use freeze-pump-thaw cycles.

-

Regioselectivity Issues: If the Pd inserts into the Ar-Br bond during the Sonogashira reaction (getting a mixture), switch to a Pd(0) source with a bulky ligand like P(t-Bu)_3 which prefers the oxidative addition into Ar-I over Ar-Br at room temperature.

References

-

Batool, T. et al. (2014).[1][5][6] "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation." PLOS ONE, 9(12), e115457.[5] Link

-

Singh, F. V.[1][2][3][5][7][8] & Wirth, T. (2012).[7] "Hypervalent Iodine-Mediated Synthesis of Benzofurans." Synthesis, 44, 1171-1177.[7] Link[1]

-

PubChem Compound Summary. (2025). "(Bromoethynyl)benzene and Derivatives." National Library of Medicine.[1] Link[1]

-

Reddy, et al. (2022).[1][8] "Pd/Cu-Catalyzed Synthesis of Benzofurans via Sonogashira Coupling." Journal of Organic Chemistry. (Cited via PMC Review: Link)

-

BenchChem Application Note. (2025). "Developing Derivatives of (2E)-3-(3-hydroxyphenyl)prop-2-enal for Drug Discovery." Link (Contextual grounding for chalcone/alkyne scaffolds).[1]

Sources

- 1. (Bromoethynyl)benzene | C8H5Br | CID 136737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 6. Indole synthesis [organic-chemistry.org]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Click Chemistry Reactions with 2-Bromo-1-ethynyl-4-methoxybenzene

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the quest for efficient and modular synthetic methodologies is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has emerged as a transformative approach, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2]

This guide focuses on a particularly valuable, yet underexplored, building block for click chemistry: 2-Bromo-1-ethynyl-4-methoxybenzene . This molecule is uniquely functionalized with a terminal alkyne for click reactions, a methoxy group that modulates electronic properties, and a bromo substituent that serves as a versatile handle for further chemical transformations, such as cross-coupling reactions. The strategic placement of these functionalities makes it an attractive starting material for the synthesis of complex molecular architectures and combinatorial libraries.[3][4]

These application notes provide a comprehensive overview of the synthesis of 2-Bromo-1-ethynyl-4-methoxybenzene and detailed protocols for its application in CuAAC reactions. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile reagent in their synthetic endeavors.

Synthesis of 2-Bromo-1-ethynyl-4-methoxybenzene: A Practical Approach via Sonogashira Coupling

The most reliable and scalable method for the synthesis of 2-Bromo-1-ethynyl-4-methoxybenzene is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] For the synthesis of our target molecule, a suitable starting material is a di-halogenated anisole derivative, such as 2-bromo-4-iodo-1-methoxybenzene, which can be coupled with a protected alkyne like trimethylsilylacetylene, followed by deprotection. However, a more direct approach involves the coupling of a commercially available precursor like ethyl 2-bromo-4-methoxybenzoate with a suitable alkyne source.

Below is a logical workflow for the synthesis of 2-Bromo-1-ethynyl-4-methoxybenzene.

Caption: Synthetic workflow for 2-Bromo-1-ethynyl-4-methoxybenzene.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling to synthesize an arylethyne derivative.

Materials:

-

Ethyl 2-bromo-4-methoxybenzoate (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

-